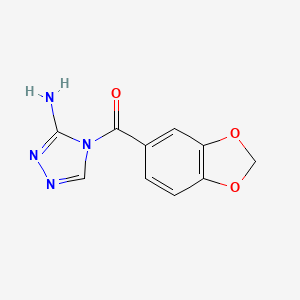

4-(1,3-benzodioxol-5-ylcarbonyl)-4H-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to 4-(1,3-benzodioxol-5-ylcarbonyl)-4H-1,2,4-triazol-3-amine, often involves multistep synthetic routes that may include cyclization reactions, condensation, and functional group transformations. For example, the synthesis of related triazole compounds has been achieved through various methods, including one-pot synthesis techniques and metal-free mediated synthesis under oxidative conditions, which showcase the diversity and complexity of synthetic approaches in this field (Chen et al., 2016).

Scientific Research Applications

Organic Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of inorganic-organic hybrid compounds using multidentate N-donor molecules. These compounds have shown potential in electrochemical properties and photocatalytic activities for the degradation of organic dyes, indicating their application in environmental remediation and advanced material sciences (Guo et al., 2019).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Antitumor Activity

The synthesis and antitumor activity of certain 1,2,4-triazole derivatives have been investigated, with findings indicating good antitumor activity against specific cell lines. This highlights the potential of these compounds in cancer research and therapy development (Ye et al., 2015).

Corrosion Inhibition

Triazole derivatives have been studied for their effectiveness as corrosion inhibitors on mild steel in acidic media. These studies have provided insights into the mechanisms of corrosion inhibition and the potential for these compounds to protect industrial materials (Chaitra et al., 2015).

Electrochemical and Photophysical Properties

Research on bipolar molecules containing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties for application in organic light-emitting diodes (OLEDs) has shown promising results. These molecules exhibit excellent thermal stability, good solubility, and efficient performance in phosphorescent OLEDs, indicating their potential in electronic and optoelectronic devices (Ge et al., 2008).

properties

IUPAC Name |

(3-amino-1,2,4-triazol-4-yl)-(1,3-benzodioxol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c11-10-13-12-4-14(10)9(15)6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSHYXAWSVMNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)N3C=NN=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-amino-4H-1,2,4-triazol-4-yl)(1,3-benzodioxol-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)

![(1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5526196.png)

![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)

![1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5526208.png)

![3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5526212.png)

![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5526238.png)

![3-[({2-[2-(trifluoromethoxy)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5526252.png)

![8-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526262.png)

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5526271.png)

![3-isopropyl-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5526273.png)

methyl]-4-ethoxyaniline](/img/structure/B5526279.png)